N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide
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Overview
Description
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
The primary target of the compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is the bacterial protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division .
Mode of Action
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide interacts with its target, FtsZ, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide affects the pathway related to bacterial cell division. By inhibiting the function of FtsZ, it disrupts the normal cell division process, leading to the death of the bacterial cells .
Result of Action
The result of the action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is the death of bacterial cells . By inhibiting the function of FtsZ, a crucial protein in bacterial cell division, the compound prevents the bacteria from dividing and growing, leading to their death .
Action Environment
The action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide can be influenced by various environmental factors For instance, the presence of other substances or conditions in the environment could potentially affect the compound’s stability, efficacy, and action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide typically involves the condensation of 6-chloro-3-methylbenzothiazolium salts with 4-methylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting from the synthesis of the benzothiazole core, followed by chlorination and subsequent condensation with the benzamide derivative. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted position, with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzothiazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
- N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
- N-[(2z)-2-methoxyiminopropyl]-7h-purin-6-amine
Comparison: Compared to other benzothiazole derivatives, N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl substitutions enhance its reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-3-5-11(6-4-10)15(20)18-16-19(2)13-8-7-12(17)9-14(13)21-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTNGCYOERDLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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